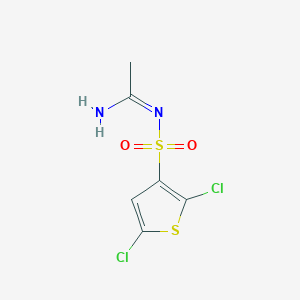
N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfonylethanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide typically involves the reaction of 2,5-dichlorothiophene with sulfonylethanimidamide under controlled conditions. The process may include steps such as halogenation, sulfonation, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiol derivatives.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to certain proteins, suggesting potential therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives and sulfonyl-containing molecules, such as:
- 2,5-dichlorothiophene
- Sulfonylethanimidamide derivatives
- Thiophene-based sulfonamides
Uniqueness
N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties.
生物活性
N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C10H10Cl2N2O2S
- Molecular Weight : 295.17 g/mol
- CAS Number : 1189379-33-6
The synthesis of this compound typically involves reactions that introduce the dichlorothiophenyl and sulfonamide groups onto an ethanimidamide backbone. Specific synthetic routes may vary but often include:
- Formation of the Thiophene Ring : Utilizing precursors like 2,5-dichlorothiophene.
- Sulfonylation Reaction : Introducing a sulfonyl group through reactions with sulfonyl chlorides.
- Amidation : Coupling with ethanimidamide to form the final product.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows inhibitory effects on certain kinases that are crucial in cancer cell signaling pathways. By blocking these kinases, the compound can disrupt tumor growth and survival mechanisms.
The proposed mechanism of action for this compound involves:
- Targeting Kinases : The compound binds to ATP-binding sites on kinases, preventing phosphorylation events essential for cell proliferation.
- Inducing Apoptosis : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Cell Cycle Disruption : The compound causes cell cycle arrest by interfering with regulatory proteins involved in cell division.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Breast Cancer Cells :
- Objective : Assess the anticancer efficacy.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
- Mechanism : Induced apoptosis via caspase activation.
-
Study on Lung Cancer Models :
- Objective : Investigate enzyme inhibition.
- Findings : Significant inhibition of EGFR kinase activity was observed, leading to reduced tumor growth in xenograft models.
- : Suggests potential for therapeutic application in EGFR-driven cancers.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Kinase inhibition |
| Compound B | Antiviral | Viral replication interference |
| This compound | Anticancer | Kinase inhibition and apoptosis induction |
特性
CAS番号 |
1189379-33-6 |
|---|---|
分子式 |
C6H6Cl2N2O2S2 |
分子量 |
273.2 g/mol |
IUPAC名 |
N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide |
InChI |
InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10) |
InChIキー |
SVTDXNZWNASMLH-UHFFFAOYSA-N |
SMILES |
CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |
正規SMILES |
CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















